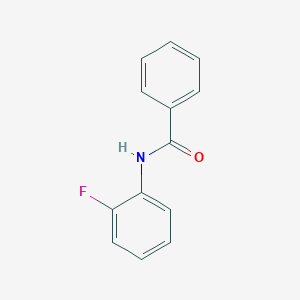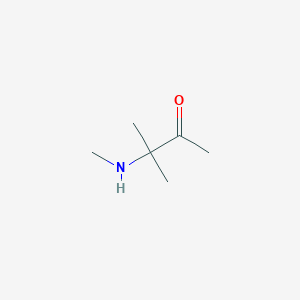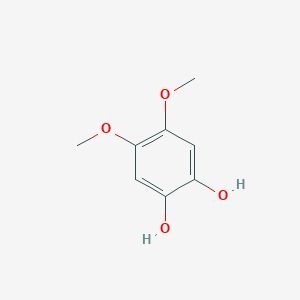![molecular formula C7H6ClN3 B167712 4-Chlor-5-methyl-7H-pyrrolo[2,3-D]pyrimidin CAS No. 1618-36-6](/img/structure/B167712.png)
4-Chlor-5-methyl-7H-pyrrolo[2,3-D]pyrimidin
Übersicht
Beschreibung
4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a methyl group at the 5-position of the pyrimidine ring distinguishes it from other pyrrolo[2,3-D]pyrimidine derivatives. This compound is a white crystalline solid, soluble in organic solvents, and is widely used as a building block in the synthesis of various pharmaceutical intermediates .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a versatile building block for the synthesis of complex organic compounds.
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction process, which is involved in cell division, death, and tumor formation processes .
Mode of Action
4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This interaction results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK enzymes, it disrupts the signaling pathway, which may lead to a variety of diseases affecting the immune system . The disruption of this pathway can have downstream effects on cell division, death, and tumor formation processes .
Pharmacokinetics
Its use as a pharmaceutical intermediate suggests that it may have suitable adme properties for drug development .
Result of Action
The inhibition of the JAK-STAT signaling pathway by 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine can lead to the treatment of various diseases, including cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Action Environment
It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemische Analyse
Biochemical Properties
4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It is known to interact with enzymes such as Janus kinases (JAKs), which are involved in the JAK-STAT signaling pathway. This pathway is critical for cell division, apoptosis, and immune function. The compound’s interaction with JAKs results in the inhibition of their activity, thereby modulating the signaling cascade and affecting downstream gene expression . Additionally, 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine has been shown to bind to other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly the JAK-STAT pathway, leading to alterations in gene expression and cellular metabolism . This compound can induce apoptosis in certain cancer cell lines by disrupting the signaling mechanisms that promote cell survival and proliferation. Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. It binds to the active site of Janus kinases, inhibiting their catalytic activity and preventing the phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression that can result in reduced cell proliferation and increased apoptosis. Additionally, the compound may interact with other biomolecules, such as DNA and RNA, influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cellular function. In vitro studies have shown that the compound can maintain its inhibitory effects on enzymes and cellular processes for several days, while in vivo studies indicate that its effects may persist for weeks.
Dosage Effects in Animal Models
The effects of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits enzyme activity and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions. Threshold effects have been identified, indicating that there is a dosage range within which the compound is both effective and safe.
Metabolic Pathways
4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450s . These enzymes play a key role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with cytochrome P450s can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby altering the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters. Studies have shown that the compound can accumulate in certain tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. The compound is known to localize to the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum. These localizations enable the compound to modulate various cellular processes, including energy production, protein synthesis, and gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic routes have been reported for the preparation of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine. One common method involves the use of diethyl malonate as a starting material. The process includes the following steps:
Alkylation: Diethyl malonate undergoes alkylation with allyl bromide to form an intermediate.
Cyclization: The intermediate is then cyclized with amidine to form the pyrrolo[2,3-D]pyrimidine ring system.
Chlorination: The final step involves the chlorination of the pyrimidine ring to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the process. This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in the presence of a base.
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield an amino-substituted pyrrolo[2,3-D]pyrimidine derivative .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine can be compared with other pyrrolo[2,3-D]pyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Contains a bromine atom at the 5-position instead of a methyl group, which can influence its chemical properties and applications.
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine: Similar structure but with a methyl group at the 7-position, which may alter its biological activity.
Eigenschaften
IUPAC Name |
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISJMYPRXDUYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564259 | |
| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1618-36-6 | |
| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)












